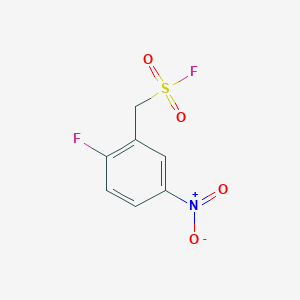

(2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride

Description

Properties

IUPAC Name |

(2-fluoro-5-nitrophenyl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO4S/c8-7-2-1-6(10(11)12)3-5(7)4-15(9,13)14/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYYSGQEVHVYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a fluorinated nitrobenzene derivative. One common method is the reaction of 2-fluoro-5-nitrobenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically purified by recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides like sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.

Reduction: The major product is the corresponding aniline derivative.

Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

(2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.

Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. The compound can inhibit enzyme activity by forming a stable sulfonyl-enzyme complex, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Methanesulfonyl Fluoride (CAS 558-25-8)

Structural Differences :

- Methanesulfonyl fluoride lacks the aromatic fluoronitro group present in (2-fluoro-5-nitrophenyl)methanesulfonyl fluoride, resulting in simpler reactivity and lower molecular weight.

Toxicity and Hazards :

N-(2-Fluoro-5-nitrophenyl)-N-methanesulfonylmethanesulfonamide (CAS 1135282-97-1)

Structural Differences :

Reactivity :

- Sulfonamides typically exhibit lower electrophilicity compared to sulfonyl fluorides, reducing their utility in covalent bonding applications.

Comparative Analysis Table

Biological Activity

(2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride (CAS No. 2059937-50-5) is a compound of significant interest due to its potential biological activity and applications in various fields, including medicinal chemistry and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound is synthesized through the reaction of 2-fluoro-5-nitrobenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Key Reactions:

- Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by various nucleophiles, leading to the formation of sulfonamides and other derivatives.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

- Oxidation: Under specific conditions, the compound can undergo oxidation reactions.

The primary mechanism of action for this compound involves its sulfonyl fluoride group, which reacts with nucleophilic sites in biological molecules. This interaction can lead to the formation of stable sulfonyl-enzyme complexes, effectively inhibiting enzyme activity. The compound's reactivity suggests potential applications as an enzyme inhibitor in various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may serve as an effective inhibitor for several enzymes due to its ability to form covalent bonds with active site residues. This property has implications for drug development, particularly in targeting enzymes involved in disease processes.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Fluorinated compounds often exhibit enhanced biological activity due to their ability to disrupt enzyme function in microbial cells . Studies suggest that the presence of fluorine enhances the compound's interaction with bacterial enzymes, potentially leading to increased efficacy against resistant strains.

Case Studies and Research Findings

- Enzyme Inhibition Studies:

-

Antibacterial Activity:

- Research highlighted its potential use as an antibacterial agent against various pathogens. The compound exhibited significant inhibitory effects on bacterial growth, suggesting its utility in developing new antibiotics.

- Toxicological Studies:

Comparative Analysis with Similar Compounds

| Compound Name | Functional Group | Biological Activity |

|---|---|---|

| This compound | Sulfonyl fluoride | Enzyme inhibitor, antimicrobial |

| (2-Fluoro-5-nitrophenyl)methanesulfonamide | Sulfonamide | Antimicrobial properties |

| (2-Fluoro-5-nitrophenyl)methanesulfonate | Sulfonate ester | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing (2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride, and what key spectral features should be analyzed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR to identify fluorine environments (e.g., aromatic F vs. sulfonyl F). NMR can resolve aromatic protons adjacent to electron-withdrawing groups (nitro, sulfonyl fluoride). Chemical shifts for the nitro group’s deshielding effects typically appear downfield (~8.5–9.0 ppm).

- Infrared (IR) Spectroscopy : Key peaks include S=O stretching (~1350–1300 cm) and S-F stretching (~750–700 cm). The nitro group (NO) exhibits asymmetric and symmetric stretches at ~1520 and ~1350 cm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragmentation patterns (e.g., loss of SOF or NO groups).

- Reference Standards : Compare with spectral libraries like NIST Chemistry WebBook for sulfonyl fluorides .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations to avoid inhalation .

- Storage : Store under anhydrous nitrogen in sealed, corrosion-resistant containers at 2–8°C. Avoid contact with water, strong bases, or oxidizing agents (e.g., peroxides) to prevent decomposition .

- Decontamination : Clean spills with inert absorbents (e.g., vermiculite). Wash skin immediately with soap and water; for eye exposure, rinse for 15 minutes .

- Decomposition Risks : Thermal degradation may release hydrogen fluoride (HF). Use HF-specific antidote gel (e.g., calcium gluconate) in emergencies .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Electronic Effects : The nitro group is a strong electron-withdrawing group (EWG), activating the aromatic ring toward NAS at the para position relative to the sulfonyl fluoride. Use computational tools (DFT calculations) to map electrostatic potential surfaces and predict reactive sites .

- Experimental Design : React with amines (e.g., aniline derivatives) in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC or NMR for fluoride displacement .

- Competing Pathways : Nitro group reduction (e.g., catalytic hydrogenation) may occur under basic conditions. Use inert atmospheres (N) to suppress side reactions .

Q. What are the potential decomposition pathways of this compound under hydrolytic conditions, and how can stability be enhanced?

- Methodological Answer :

- Hydrolysis Mechanisms :

- Acidic Conditions : Protonation of the sulfonyl fluoride group accelerates hydrolysis to sulfonic acid and HF. Monitor pH (<3) to avoid rapid degradation .

- Basic Conditions : Hydroxide attack at sulfur leads to sulfonate formation. Use buffered solutions (pH 7–8) for kinetic stability studies .

- Stabilization Strategies : Add desiccants (e.g., molecular sieves) to formulations. Replace water with anhydrous solvents (e.g., THF) in reactions .

Q. How can computational models predict the interaction of this compound with biological targets, such as enzymes?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding to serine hydrolases (e.g., acetylcholinesterase). The sulfonyl fluoride group acts as an electrophilic "warhead," covalently modifying active-site serines .

- MD Simulations : Analyze binding stability over 100-ns trajectories. Focus on hydrogen bonding between the nitro group and catalytic triads .

- Validation : Compare inhibition constants () from in vitro assays (e.g., Ellman’s method) with computational predictions .

Data Contradictions and Analysis

-

Toxicity Data :

-

Reaction Kinetics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.